molecular formula C14H14N2O2 B1279517 Benzyl N-(4-aminophenyl)carbamate CAS No. 82720-42-1

Benzyl N-(4-aminophenyl)carbamate

Cat. No.: B1279517
CAS No.: 82720-42-1
M. Wt: 242.27 g/mol
InChI Key: PITLFTKLRFOUEJ-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminophenyl)carbamate is a synthetic organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(4-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminophenol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form carbamates under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(4-aminophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Benzyl N-(4-aminophenyl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential as a prodrug, where it can release active pharmaceutical ingredients under specific conditions.

    Medicine: Research explores its use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: It is utilized in the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(4-aminophenyl)carbamate involves its conversion to active intermediates under specific conditions. For instance, in prodrug applications, the compound can release an active drug molecule upon enzymatic or chemical cleavage of the carbamate group. This process often involves the formation of an unstable carbamic acid intermediate, which decomposes to release carbon dioxide and the active amine .

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 4-aminophenyl group.

    4-Aminophenyl carbamate: Similar structure but lacks the benzyl group.

    N-Benzyl carbamates: A broader class of compounds with varying substituents on the phenyl ring.

Uniqueness: Benzyl N-(4-aminophenyl)carbamate is unique due to the presence of both benzyl and 4-aminophenyl groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

benzyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLFTKLRFOUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460220
Record name Benzyl N-(4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82720-42-1
Record name Benzyl N-(4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Diaminobenzene (1.081 g) was dissolved in tetrahydrofuran (50 ml) under a nitrogen atmosphere while stirring, and then triethylamine (2.01 ml) and benzyl chloroformate (1.71 ml) were added dropwise thereto while cooling in an ice-bath, followed by raising the temperature gradually up to room temperature. After 7 hrs, to the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate, followed by extracting with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:1). Fractions containing the target compound were concentrated to give a residue, which was then suspended in hexane-ethyl acetate. The solid was filtered off, and dried under aeration to provide the titled compound (1.093 g, 45%) as pale yellow powder.
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

1,4-Phenylenediamine (10 g, 0.093 mol) was stirred rapidly in dichloromethane (800 mL) with diisopropylethylamine (16 mL, 0.093 mol) and the solution cooled to 0° C. A solution of benzyl chloroformate (13 mL, 0.093 mol) in dichloromethane (100 mL) was added very slowly via a dropping funnel. The reaction was left to warm to room temperature over 16 h and concentrated in vacuo. The remaining residue was purified by column chromatography on silica eluting with ethyl acetate/petroleum ether (using a gradient from 25% to 80%) to give 1 as a cream solid (15.5 g, 69.6%). 1H NMR (CDCl3, 400 MHz) δ 3.56 (s(br), 2H, NH2), 5.18 (s, 2H, CH2), 6.45 (s(br), 1H, NH), 6.64 (d, 2H, J=8.8 Hz, ArH), 7.15 (d, 2H, J=6.9 Hz, ArH), 7.36 (m, 5H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
69.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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